Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside)

Description

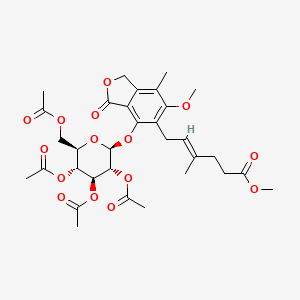

Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-β-D-glucoside) (CAS 1186295-42-0) is a synthetic derivative of mycophenolic acid (MPA), an immunosuppressive agent produced by Penicillium species. Structurally, it consists of the methyl ester of MPA linked to a phenolic 6-(2,3,4,6-tetra-O-acetyl-β-D-glucoside) group. Its molecular formula is C₃₂H₄₀O₁₅, with a molecular weight of 688.65 g/mol . The tetra-O-acetyl groups enhance stability and lipophilicity, facilitating synthetic manipulation .

Properties

IUPAC Name |

methyl (E)-6-[6-methoxy-7-methyl-3-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O15/c1-15(10-12-24(37)39-7)9-11-21-26(40-8)16(2)22-13-42-31(38)25(22)27(21)47-32-30(45-20(6)36)29(44-19(5)35)28(43-18(4)34)23(46-32)14-41-17(3)33/h9,23,28-30,32H,10-14H2,1-8H3/b15-9+/t23-,28-,29+,30-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPXJODRMPWBBL-YKNZQUTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858154 | |

| Record name | Methyl (4E)-6-{6-methoxy-7-methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-1,3-dihydro-2-benzofuran-5-yl}-4-methylhex-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186295-42-0 | |

| Record name | Methyl (4E)-6-{6-methoxy-7-methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-1,3-dihydro-2-benzofuran-5-yl}-4-methylhex-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

-

Glycosyl Donor Preparation :

-

Glycosylation :

Procedure Highlights

-

Reagents :

-

Mycophenolic acid methyl ester (1 eq), 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 eq), Ag₂O (2 eq), molecular sieves (4Å).

-

-

Conditions :

-

Anhydrous DCM, nitrogen atmosphere, 0°C → room temperature, 12–24 hours.

-

-

Work-up :

Yield and Characterization

-

Key Analytical Data :

Phase Transfer-Lithium Phenolate Method

To avoid heavy metal residues (e.g., Ag⁺), a heavy metal-free method was developed using phase-transfer catalysis.

Reaction Mechanism

Procedure Highlights

Yield and Advantages

-

Advantages :

Alternative Methods

Trichloroacetimidate Approach

Enzymatic Glycosylation

-

Enzymes : Glycosyltransferases (UGT isoforms).

-

Limitations : Low efficiency for acetylated donors; rarely used for this compound.

Comparative Analysis

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Konigs-Knorr | 60–75 | >95 | High efficiency, well-established | Ag residues require rigorous removal |

| Phase Transfer | 50–65 | >90 | Metal-free, scalable | Moderate yield |

| Trichloroacetimidate | 50–55 | 85–90 | No heavy metals | Sensitive to moisture |

Chemical Reactions Analysis

Types of Reactions

Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside) can undergo various chemical reactions, including:

Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield mycophenolic acid and the corresponding alcohols.

Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate.

Substitution: The acetyl groups can be substituted with other acyl groups using acylating agents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Substitution: Acylating agents such as acetic anhydride or benzoyl chloride.

Major Products Formed

Hydrolysis: Mycophenolic acid and methanol.

Oxidation: Quinones and other oxidized derivatives.

Substitution: Various acylated derivatives depending on the acylating agent used.

Scientific Research Applications

Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside) is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

Proteomics Research: Used as a biochemical tool to study protein interactions and functions.

Antiviral Research: Investigated for its potential antiviral properties against various viruses, including influenza A virus.

Immunosuppressive Studies: Used to study the immunosuppressive effects of mycophenolic acid derivatives.

Mechanism of Action

The mechanism of action of Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside) involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides . This inhibition leads to a reduction in the proliferation of T and B lymphocytes, thereby exerting immunosuppressive effects . Additionally, the compound may activate the Akt-mTOR-S6K pathway, contributing to its antiviral effects .

Comparison with Similar Compounds

Mycophenolic Acid (MPA)

- Molecular Formula : C₁₇H₂₀O₆

- Key Features: Carboxylic acid and phenolic hydroxyl groups.

- Role: Parent compound with immunosuppressive activity via inhibition of inosine monophosphate dehydrogenase (IMPDH), blocking purine synthesis in lymphocytes .

- Metabolism: Primarily glucuronidated to form acyl (AcMPAG) and phenolic (MPAG) glucuronides .

Mycophenolic Acid Acyl-β-D-glucoside (AcMPAG)

Mycophenolic Acid Phenolic β-D-Glucoside (MPAG)

- Molecular Formula : C₂₃H₃₀O₁₁

- Key Features: Phenolic glucuronide linkage.

- Role: Minor metabolite resistant to ABHD10 hydrolysis, excreted via urine .

Mycophenolate Mofetil

6-O-Methyl Mycophenolic Acid Methyl Ester

- Molecular Formula : C₁₉H₂₄O₆

- Key Features : Additional O-methyl group at C6.

- Role : Structural analog with altered pharmacokinetics; higher lipophilicity may influence tissue distribution .

Comparative Data Table

Metabolic Activation/Deactivation

- Target Compound: The tetra-O-acetyl groups are likely cleaved in vivo to yield mycophenolic acid phenolic glucoside, which may undergo further deglucuronidation .

- AcMPAG vs.

Biological Activity

Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-β-D-glucoside) (commonly referred to as MPA methyl ester) is a derivative of mycophenolic acid (MPA), a well-known immunosuppressive agent. This compound exhibits significant biological activity, particularly in the context of immunosuppression and its potential therapeutic applications. This article will delve into the biological activity of MPA methyl ester, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of Mycophenolic Acid

Mycophenolic acid is primarily known for its role as an immunosuppressant, particularly in organ transplantation. It functions as a selective, non-competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis pathway of purine nucleotides. By inhibiting IMPDH, MPA effectively reduces the proliferation of lymphocytes, which are crucial for immune responses .

The biological activity of MPA methyl ester is largely attributed to its structural similarity to MPA. It retains the ability to inhibit IMPDH, thereby affecting lymphocyte proliferation. The inhibition of IMPDH leads to a decrease in guanosine triphosphate (GTP) levels, which are essential for DNA and RNA synthesis. This mechanism is particularly effective in lymphocytes due to their reliance on the de novo pathway for nucleotide synthesis .

Pharmacological Effects

-

Immunosuppressive Activity :

- MPA and its derivatives are utilized in preventing organ rejection in transplant patients. The methyl ester form demonstrates comparable efficacy in inhibiting lymphocyte proliferation as seen with standard MPA treatments.

- Side Effects :

- Case Studies :

Research Findings

Recent research has focused on synthesizing various derivatives of mycophenolic acid to enhance efficacy and reduce side effects. For instance:

- Table 1: Comparative Inhibition Potency of Mycophenolic Acid Derivatives

| Compound | IC50 (µM) | Comments |

|---|---|---|

| Mycophenolic Acid | 0.59 | Standard control |

| Mycophenolic Acid Methyl Ester | 1.20 | Comparable potency |

| Other Derivatives (e.g., Hydroxylated) | 24.68 | Reduced activity due to structural changes |

The table illustrates that while MPA methyl ester retains significant inhibitory activity against IMPDH, certain modifications can lead to decreased potency.

Q & A

Q. What are the recommended synthetic routes for Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-β-D-glucoside)?

The compound is synthesized via glycosylation of mycophenolic acid derivatives with activated glycosyl donors. A common approach involves coupling mycophenolic acid methyl ester with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl donors under acidic conditions. For example, triflic acid catalysis in dichloromethane has been used for similar glycoside syntheses, yielding products purified via column chromatography (e.g., silica gel with heptane/acetone gradients) . Protecting group strategies, such as acetyl groups, ensure regioselectivity during glycosylation .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

Key methods include:

- 1H/13C NMR : To confirm acetyl group positions and glycosidic linkage stereochemistry (e.g., β-configuration at the anomeric carbon) .

- HPLC : Pharmacopeia-grade methods with retention time (RT) and relative retention time (RRT) comparisons ensure purity (>95%) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C32H40O15, MW 664.66) and fragmentation patterns .

Q. How can researchers assess the biological activity of this compound in vitro?

- Cytotoxicity Assays : Test against cancer cell lines (e.g., U2OS) at concentrations like 1–10 µM, monitoring viability via MTT or ATP-based assays .

- Enzyme Inhibition : Measure PPARγ transactivation inhibition using luciferase reporter assays in transfected cells .

- Metabolic Stability : Incubate with liver microsomes or hepatocytes to evaluate glucuronidation rates, comparing to mycophenolic acid .

Advanced Research Questions

Q. How can researchers optimize glycosylation yields and selectivity in large-scale syntheses?

Low yields often stem from competing side reactions. Strategies include:

- Donor Activation : Use glycosyl fluorides (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride) with BF3·Et2O catalysis for enhanced reactivity .

- Solvent Optimization : Polar aprotic solvents (e.g., CH2Cl2) improve donor solubility and reaction homogeneity .

- Temperature Control : Reactions at –20°C to 0°C minimize acetyl group migration .

Q. What pharmacokinetic (PK) models are suitable for predicting metabolite behavior in vivo?

Population PK meta-analyses, as applied to mycophenolic acid, can be adapted by incorporating:

Q. How can contradictory metabolic stability data between in vitro and in vivo studies be resolved?

Discrepancies may arise from differences in enzyme expression (e.g., UGT isoforms). Mitigation strategies include:

- Species-Specific Models : Use humanized liver mice or primary human hepatocytes to bridge in vitro-in vivo gaps .

- Mechanistic Modeling : Incorporate enzyme saturation kinetics and protein binding adjustments to refine predictions .

Q. What strategies enable selective deprotection of acetyl groups for functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.